molecular formula C14H21N3O4 B15075073 Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate CAS No. 107045-95-4

Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate

Cat. No.: B15075073
CAS No.: 107045-95-4
M. Wt: 295.33 g/mol
InChI Key: ZUCYGEFPUOBQOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate typically involves the condensation of corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses . The exact molecular targets and detailed pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is unique due to its specific cyclopentyl and pentanoate groups, which confer distinct chemical and biological properties. Its ability to inhibit nitric oxide production and its antiviral activities make it a valuable compound for further research and development.

Properties

CAS No.

107045-95-4

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

cyclopentyl 5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate

InChI

InChI=1S/C14H21N3O4/c15-14-16-12(19)10(13(20)17-14)7-3-4-8-11(18)21-9-5-1-2-6-9/h9H,1-8H2,(H4,15,16,17,19,20)

InChI Key

ZUCYGEFPUOBQOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCCCC2=C(N=C(NC2=O)N)O

Origin of Product

United States

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